2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
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Overview
Description
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is also known by its IUPAC name, 2,3,8,8a-tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one . This compound is a versatile chemical used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate amine with a cyclopentanone derivative under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is used extensively in scientific research due to its unique structure and properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can be compared with other similar compounds, such as:
2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one: This compound shares a similar core structure but may have different substituents or functional groups.
Cyclopenta[ij]isoquinolin-7(1H)-one: This compound lacks the tetrahydro modification, resulting in different chemical and physical properties.
Properties
IUPAC Name |
5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOTKCLUYJOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC(=O)C3=CC=CC1=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408722 |
Source
|
Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53921-72-5 |
Source
|
Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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